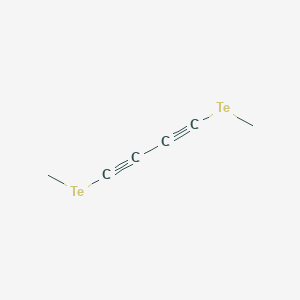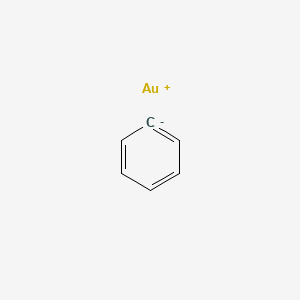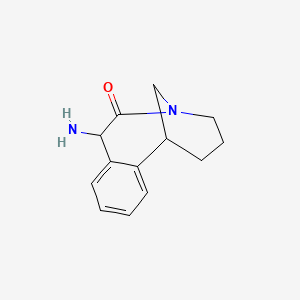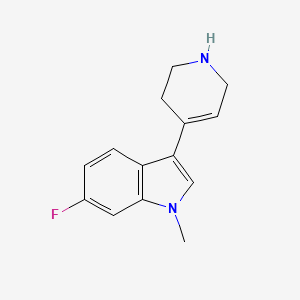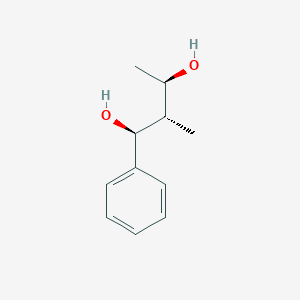
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is an organic compound with a complex stereochemistry. This compound is characterized by its specific arrangement of atoms, which includes a phenyl group, a methyl group, and two hydroxyl groups attached to a butane backbone. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,3R,5S)-2,3-Pinanediol: A bicyclic monoterpene diol with similar hydroxyl functionality.
(1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl methyl (2S)-methoxy(phenyl)ethanoate: Another compound with a complex stereochemistry and functional groups.
Uniqueness
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and two hydroxyl groups
Propriétés
Numéro CAS |
180061-09-0 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(1S,2S,3R)-2-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11-/m0/s1 |
Clé InChI |
QHXAOJQLZHLLON-NGZCFLSTSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C)O)[C@@H](C1=CC=CC=C1)O |
SMILES canonique |
CC(C(C)O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


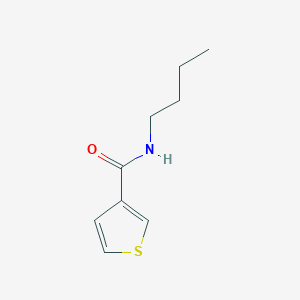
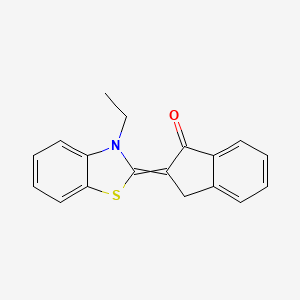

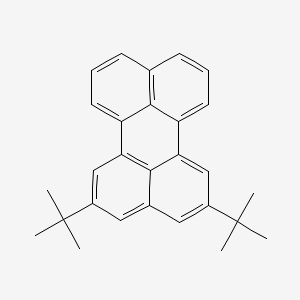
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
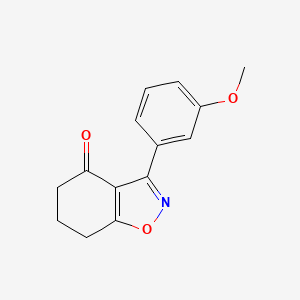
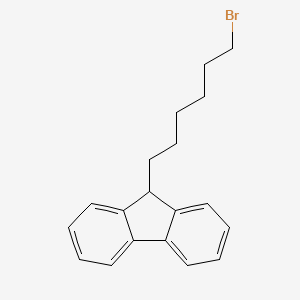
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
